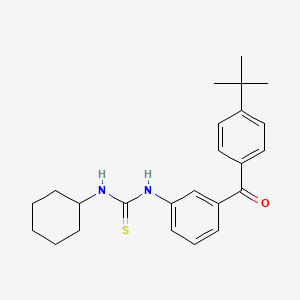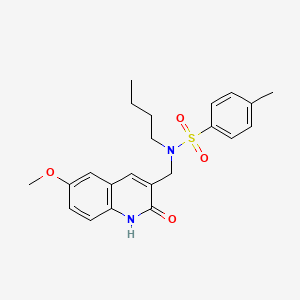
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BM 212, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM 212 belongs to the family of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exert its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to inhibit the growth of various cancer cell lines and to exhibit anti-microbial activity against various pathogens.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 may exhibit different effects in different cell types, which may complicate its use in lab experiments.
未来方向
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its anti-tumor properties and its potential use in treating various types of cancer. Finally, there is a need to further investigate the safety and efficacy of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 in preclinical and clinical studies.
合成方法
The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 involves the reaction of 4-methylbenzenesulfonyl chloride with N-butyl-N-(2-hydroxy-6-methoxyquinolin-3-yl)methylamine in the presence of a base. The resulting product is purified using various techniques, including column chromatography and recrystallization. The overall yield of the synthesis process is around 50%.
科学研究应用
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to be effective in treating various diseases, including cancer, tuberculosis, and malaria.
属性
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-5-12-24(29(26,27)20-9-6-16(2)7-10-20)15-18-13-17-14-19(28-3)8-11-21(17)23-22(18)25/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBJUHOXIQOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
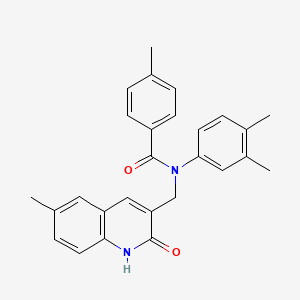
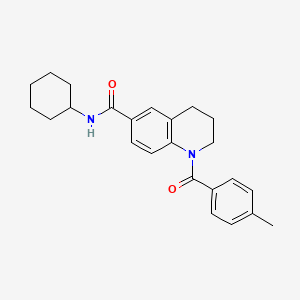
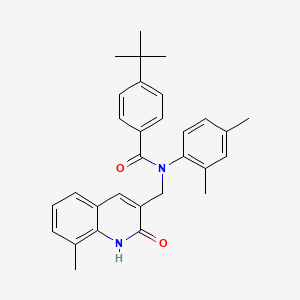
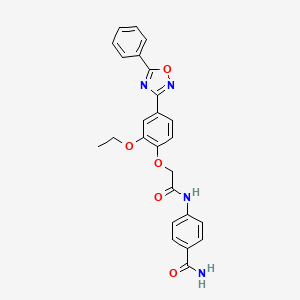

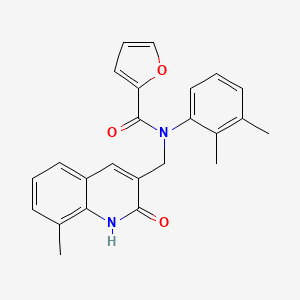
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)





